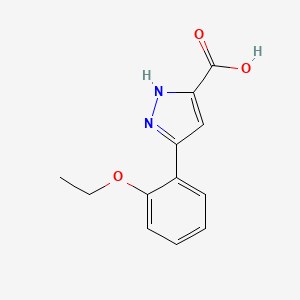

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various pyrazole derivatives, including those related to 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, has been extensively studied. For instance, novel Schiff bases have been synthesized using a multi-step reaction involving Gewald synthesis and Vilsmeier-Haack reaction, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile . Another study reported the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide via reaction with 2,3-diaminopyridine, showcasing the versatility of pyrazole carboxylic acids in functionalization reactions . Additionally, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized through a 3+2 annulation method, demonstrating an effective route for direct synthesis of substituted pyrazoles .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives have been determined using various spectroscopic methods. For example, the structure of Schiff bases was established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . In another study, the crystal structure of a pyrazole derivative was confirmed using single crystal X-ray diffraction, and the structure was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined by single-crystal X-ray diffraction and characterized by NMR and FT-IR spectroscopy .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, as evidenced by the synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which were studied for their optical nonlinearity . Additionally, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to obtain condensed pyrazoles . The polarographic studies of a pyrazole derivative in ethanol-water and DMSO-water mixtures revealed multi-step, diffusion-controlled reduction processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been investigated through various studies. For instance, the nonlinear optical properties of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were explored using the open-aperture z-scan technique, identifying compounds with potential for optical limiting applications . The thermal stability and nonlinear optical activity of a pyrazole carbothioic acid derivative were also reported, with small energy gaps between the frontier molecular orbitals indicating potential for nonlinear optical applications . Additionally, the antioxidant properties of a pyrazole derivative were evaluated in vitro, and the compound was found to exhibit antioxidant susceptibilities .

Applications De Recherche Scientifique

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to synthesize 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions enable the formation of condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, through cyclization. Suzuki coupling of these compounds with phenylboronic acids yields 5-arylpyrazoles, highlighting their potential in creating novel pyrazole-based structures (Arbačiauskienė et al., 2011).

Functionalization Reactions

The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols have been studied, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions are significant for introducing functional groups into pyrazole cores, expanding their chemical diversity and potential applications in material science and pharmacology (Yıldırım & Kandemirli, 2006).

Optical Nonlinearity and Material Applications

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity using the open-aperture z-scan technique. These compounds, particularly those with carboxylic acid and ester substituents, exhibit significant nonlinear optical properties, suggesting their potential as optical limiting materials (Chandrakantha et al., 2013).

Ionization Constants and Structural Effects

The ionization constants of pyrazole carboxylic acids have been determined, offering insights into the effects of medium and structure on their acidity. This research is foundational for understanding the chemical behavior of pyrazole derivatives in various solvents, which is crucial for their application in chemical syntheses and pharmaceutical formulations (Alkan et al., 2009).

Novel Synthetic Routes and Characterizations

New pyrazole derivatives have been synthesized from ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, demonstrating the versatility of pyrazole carboxylic acids in creating a wide array of compounds. These studies not only expand the chemical space of pyrazole derivatives but also explore their potential biological activities, such as auxin activities, which are important in agricultural sciences (Yue et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11-6-4-3-5-8(11)9-7-10(12(15)16)14-13-9/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWKKBWNUCOEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390263 |

Source

|

| Record name | 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

890621-20-2 |

Source

|

| Record name | 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)